molecular formula C7H10ClF2NO2 B10860066 Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- CAS No. 760947-97-5

Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)-

Cat. No.: B10860066
CAS No.: 760947-97-5
M. Wt: 213.61 g/mol
InChI Key: PGVAKHBXGXBOSB-WINKWTMZSA-N
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Description

Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as West syndrome . This compound is characterized by its unique chemical structure, which includes a cyclopentane ring substituted with an amino group and a difluoromethylene group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclopentane compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- involves the inhibition of specific enzymes, such as GABA transaminase. By inhibiting this enzyme, the compound increases the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This mechanism is particularly relevant in the treatment of neurological disorders like West syndrome, where increased GABA levels can help reduce the frequency and severity of seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- stands out due to its unique difluoromethylene group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity as an enzyme inhibitor, making it a valuable compound for therapeutic applications .

Properties

CAS No.

760947-97-5

Molecular Formula

C7H10ClF2NO2

Molecular Weight

213.61 g/mol

IUPAC Name

(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9F2NO2.ClH/c8-6(9)4-1-3(7(11)12)2-5(4)10;/h3,5H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1

InChI Key

PGVAKHBXGXBOSB-WINKWTMZSA-N

Isomeric SMILES

C1[C@H](CC(=C(F)F)[C@H]1N)C(=O)O.Cl

Canonical SMILES

C1C(CC(=C(F)F)C1N)C(=O)O.Cl

Origin of Product

United States

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